(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
Descripción
(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (CAS: 109010-60-8) is a chiral organic compound with a molecular formula of C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It features a benzo[b]azepine core—a seven-membered nitrogen-containing heterocycle fused to a benzene ring—with a 3-amino-2-oxo substitution pattern and a tert-butyl ester group at the 1-position. The (S)-configuration at the stereogenic center is critical for its biological and chemical specificity .
Propiedades
IUPAC Name |
tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDVVHLTMELTB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148797 | |
| Record name | 1,1-Dimethylethyl ((3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109010-60-8 | |
| Record name | (S)-1,1-Dimethylethyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benz[b]azepin-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl ((3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109010608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl ((3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-, 1,1-dimethylethyl ester, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benazepine-1-acetic acid 1,1-dimethyl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLETHYL ((3S)-3-AMINO-2-OXO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WJ869A7AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate, with CAS number 109010-60-8, is a compound that has garnered interest due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound is classified as an intermediate in the synthesis of benazepril, a medication used primarily for treating hypertension and heart failure .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit:
1. Antioxidant Activity:
Research indicates that compounds similar to (S)-tert-butyl derivatives possess antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Enzyme Inhibition:
The compound may inhibit specific enzymes associated with the renin-angiotensin system, similar to other benazepril-related compounds. This could lead to vasodilation and decreased blood pressure .
3. Neuroprotective Effects:
Given its structure resembling that of neuroactive compounds, there is potential for neuroprotective effects. Compounds with similar scaffolds have been shown to protect neuronal cells from apoptosis induced by oxidative stress .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Antioxidant Potential
A study assessed the antioxidant activity using various assays such as DPPH and FRAP. The results indicated that the compound demonstrated a significant ability to reduce oxidative stress markers in cell cultures .
Study 2: Enzyme Interaction
In vitro studies evaluated the interaction of this compound with ACE. The findings suggested a competitive inhibition mechanism, supporting its potential use in hypertensive therapies .
Study 3: Neuroprotective Effects
Research into neuroprotection revealed that the compound could attenuate neuronal cell death induced by glutamate toxicity in vitro models. This suggests a promising avenue for further exploration in neurodegenerative disease treatments .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antihypertensive Properties
One of the notable applications of (S)-tert-butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate is its relation to antihypertensive agents. It is structurally related to benazepril, an ACE inhibitor used for treating hypertension. Research indicates that compounds with similar structural motifs may exhibit similar pharmacological effects, making this compound a candidate for further exploration in antihypertensive drug development .
Neuroprotective Effects
Studies have suggested that derivatives of benzo[b]azepine compounds can possess neuroprotective properties. The specific structural elements of this compound may contribute to its potential in neuropharmacology. Investigations into its effects on neurodegenerative diseases could provide insights into new therapeutic avenues .
Synthetic Intermediate
Building Block in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds .
Research Findings
Case Study: Synthesis and Characterization
A detailed study conducted by researchers at a leading pharmaceutical institute focused on synthesizing (S)-tert-butyl 2-(3-amino... and characterizing its properties using NMR and HPLC techniques. The findings indicated that the compound exhibited significant stability and purity levels above 97%, making it suitable for further biological testing .
Insight from Pharmacological Studies
Recent pharmacological studies have explored the binding affinities of this compound to various receptors implicated in hypertension and neuroprotection. Preliminary results suggest promising interactions that warrant further investigation through clinical trials .
Comparación Con Compuestos Similares
Research Implications
- Drug Design: The tert-butyl group’s stability and the amino-oxo motif make the compound a scaffold for cardiovascular drugs .
- Synthetic Chemistry : Brominated derivatives (e.g., ) are valuable intermediates for diversification via cross-coupling reactions.
- Safety Considerations : Hazards (H315, H319, H335) necessitate careful handling, particularly in industrial-scale applications .
Métodos De Preparación
Asymmetric Catalytic Synthesis via Aldol Condensation and Transamination
The most direct route to this compound involves a six-step asymmetric synthesis starting from 2-aminobenzaldehyde . The process begins with Aldol condensation under basic conditions to form a β-hydroxy ketone intermediate (compound 16). Subsequent Pd/C-catalyzed hydrogenation reduces the ketone to a secondary alcohol (compound 17), followed by DCC-mediated condensation to construct the benzazepine core (compound 18).
A pivotal step involves the substitution reaction of compound 18 with tert-butyl chloroacetate, introducing the acetate side chain (compound 19). Finally, a transamination reaction catalyzed by a quinine-derived chiral catalyst establishes the (S)-configured amine . This method’s key advantage lies in its enantioselectivity, achieving >90% enantiomeric excess (ee) under optimized conditions. However, the multi-step sequence results in an overall yield of 32–38%, necessitating careful purification at each stage .
Ugi Multicomponent Reaction Approach
A novel pathway utilizing the Ugi three-component reaction (U-3CR) has been reported for synthesizing benazepril intermediates . This method employs convertible isocyanides (e.g., tert-butyl isocyanide) reacting with an aldehyde and amine to form an α-amino amide. The reaction proceeds in trifluoroethanol at 25°C for 12 hours, yielding a secondary amide intermediate .
Critical to this route is a domino hydrolysis-esterification step using trifluoroacetic acid (TFA) and ethanol, which simultaneously cleaves the amide bond and installs the tert-butyl ester. This one-pot process reduces reaction time by 40% compared to traditional methods, achieving a 65% isolated yield . However, scalability is limited by the high cost of convertible isocyanides and the need for strict anhydrous conditions.
Ring-Closing Metathesis and Overman Rearrangement Strategy
The benzo[b]azepine ring system can be constructed via a tandem Overman rearrangement/ring-closing metathesis (RCM) sequence . Starting from (E)-(2-allylamino)cinnamyl alcohol, the Overman rearrangement at 160°C for 24 hours generates a vicinal diamine, which undergoes RCM using Grubbs II catalyst (5 mol%) at 60°C to form the seven-membered ring .
| Step | Conditions | Yield (%) |
|---|---|---|
| Overman rearrangement | 160°C, 24 h | 85 |
| RCM | Grubbs II (5 mol%), 60°C, 18 h | 81 |
This method’s modularity allows for diverse substitution patterns on the benzazepine core. However, the high temperatures and catalyst loadings increase operational costs, limiting industrial applicability .
Lithiation-Trapping Techniques for Functionalization
Functionalization of preformed tetrahydro-1-benzazepines via lithiation-trapping offers a route to introduce the tert-butyl acetate moiety . The N-Boc-protected benzazepine undergoes lithiation with nBuLi at –50°C, forming a stabilized organolithium species. Trapping with tert-butyl bromoacetate at 0°C installs the acetate group with 75% efficiency .
VT-NMR studies revealed a rotational barrier (ΔG‡ ≈ 63 kJ/mol) for the Boc group, necessitating low temperatures to prevent racemization. While this method excels in late-stage functionalization, the sensitivity of the organolithium intermediate demands rigorous exclusion of moisture and oxygen .
Comparative Analysis of Synthetic Routes
A comparative evaluation of the four methods highlights trade-offs between yield, enantioselectivity, and practicality:
| Method | Key Advantage | Limitation | Overall Yield (%) |
|---|---|---|---|
| Asymmetric Catalysis | High enantioselectivity | Multi-step, low scalability | 32–38 |
| Ugi Reaction | Rapid, one-pot process | High reagent cost | 65 |
| RCM/Overman | Modular ring construction | Energy-intensive | 68 |
| Lithiation-Trapping | Late-stage functionalization | Sensitivity to conditions | 75 |
The Ugi reaction and lithiation-trapping methods offer superior yields but face economic or operational hurdles. Conversely, asymmetric catalysis ensures stereochemical purity but suffers from scalability issues[1–4].
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. The tert-butyl group acts as a protective moiety for the acetate functionality, requiring anhydrous conditions and catalysts like chiral auxiliaries (e.g., Evans’ oxazolidinones). Post-synthesis, confirm enantiopurity via chiral HPLC using columns such as Chiralpak IA/IB and mobile phases of hexane:isopropanol (95:5) with 0.1% trifluoroacetic acid. Polarimetry or X-ray crystallography can validate stereochemistry .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at ≤-20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester. Use amber vials to avoid photodegradation. Pre-weigh aliquots in a glovebox to minimize exposure to humidity. Safety protocols (e.g., P210, P201 codes in ) mandate avoiding ignition sources and using PPE during handling .
Q. What analytical techniques are most effective for characterizing the compound's structural integrity and purity?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm the benzoazepine backbone and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl CH3).
- HPLC-UV/MS : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (water:acetonitrile + 0.1% formic acid) for purity assessment.
- Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.4% deviation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's biological activity while minimizing variability?
- Methodological Answer : Use a split-plot randomized block design (as in ) to account for biological replicates and environmental factors. For in vitro assays, pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic interference. Normalize activity data to internal controls (e.g., housekeeping genes in qPCR) and apply ANOVA with post-hoc Tukey tests for significance .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50, Ki) and adjust for batch effects (e.g., solvent differences: DMSO vs. saline).
- Enantiomeric Cross-check : Re-evaluate optical purity via chiral HPLC, as racemization during storage ( ) can skew activity .
- Dose-Response Replication : Test activity across a 10-log concentration range to identify non-linear effects .
Q. What methodological approaches are suitable for studying the compound's stability under different experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (254 nm), and varying pH (1–13) for 24–72 hours. Monitor degradation via UPLC-MS; identify byproducts using high-resolution mass spectrometry (HRMS).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Q. How can impurity profiling be systematically conducted to meet pharmacopeial standards?
- Methodological Answer : Follow USP guidelines ( ) using HPLC with a relative retention time (RRT) method:
Q. What frameworks guide the assessment of the compound's environmental fate in ecological risk studies?
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and soil adsorption coefficient (Koc) to predict bioavailability.
- Biotic Transformation : Use OECD 308/309 guidelines to study microbial degradation in water-sediment systems.
- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to sub-lethal doses and quantify bioaccumulation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
